NIBR0213

Description

Significance of S1P1 in Immune Homeostasis and Disease Pathogenesis

Sphingosine 1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in numerous cellular processes, including immune cell trafficking, vascular development, and barrier integrity nih.govnih.gov. S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) nih.govfrontiersin.org. Among these, S1P1 is particularly important in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the thymus, into the bloodstream nih.govmdpi.com. This process is essential for immune surveillance and the proper functioning of the adaptive immune response nih.gov.

In healthy individuals, a high concentration gradient of S1P between lymphoid tissues (low S1P) and blood/lymph (high S1P) drives lymphocyte movement into circulation nih.govfrontiersin.org. Dysregulation of this S1P gradient or aberrant S1P1 signaling can lead to the accumulation of immune cells in tissues or their uncontrolled release into the periphery, contributing to the pathogenesis of various diseases, including autoimmune disorders like multiple sclerosis (MS), inflammatory bowel disease, and rheumatoid arthritis nih.govfrontiersin.orgresearchgate.netlimes-institut-bonn.de. Targeting S1P1 offers a potential strategy to modulate immune cell distribution and dampen inflammatory responses in these conditions nih.govfrontiersin.org.

Overview of S1P1 Modulators in Academic Research

The critical role of S1P1 in immune cell trafficking has spurred significant academic and pharmaceutical research into compounds that can modulate its activity. These S1P1 modulators fall broadly into two categories: agonists and antagonists.

Agonists bind to and activate the S1P1 receptor. However, many early S1P1 agonists, like fingolimod (B1672674) (FTY720), act as "functional antagonists" by causing the internalization and degradation of the S1P1 receptor after initial activation limes-institut-bonn.denih.govguidetopharmacology.orgnih.gov. This ultimately leads to a reduction in the number of S1P1 receptors on the cell surface, preventing lymphocytes from exiting lymphoid organs and resulting in peripheral lymphopenia nih.govguidetopharmacology.orgnih.govbiosensis.com. Fingolimod was the first oral therapy approved for relapsing MS and has been a key tool in understanding S1P1-mediated immune cell trafficking guidetopharmacology.orgnih.govpracticalneurology.com.

Antagonists, on the other hand, block the binding of S1P to the S1P1 receptor, directly inhibiting its activation. Competitive S1P1 antagonists aim to achieve similar immunomodulatory effects as functional agonists by preventing lymphocyte egress, but potentially with a different safety profile by avoiding the initial agonistic activation of the receptor patsnap.combiorxiv.org. Research into S1P1 antagonists seeks to develop compounds with high selectivity for S1P1 over other S1P receptor subtypes (S1P2-5) to minimize potential off-target effects on other organ systems, such as the cardiovascular system patsnap.combiorxiv.orgresearchgate.net.

Historical Context of S1P1 Antagonist Development: The Case of NIBR-0213

The development of S1P1 modulators was significantly influenced by the discovery and clinical success of fingolimod nih.govnih.govpracticalneurology.com. While effective, the functional antagonism mechanism of fingolimod, involving initial receptor activation and subsequent internalization, raised questions about potential side effects related to this initial activation, particularly on heart rate biorxiv.org. This motivated the search for direct S1P1 antagonists that could block receptor signaling without the initial agonistic effect.

NIBR-0213 emerged from a medicinal chemistry program aimed at discovering potent and selective S1P1 competitive antagonists nih.govresearchgate.net. Its development was initiated upon the demonstration that the pharmacological activity of fingolimod, particularly its effect on lymphocyte egress, was dependent on S1P1 receptor internalization and degradation, effectively acting as a "functional antagonism" nih.gov. Researchers hypothesized that a direct competitive antagonist could recapitulate the beneficial immunomodulatory effects observed with fingolimod by blocking S1P-driven lymphocyte egression from lymph nodes nih.gov. Preclinical studies with NIBR-0213 were conducted to explore this hypothesis and differentiate the effects of direct S1P1 antagonism from the functional antagonism of compounds like fingolimod researchgate.net.

Detailed research findings on NIBR-0213 have characterized its activity and effects in various experimental models.

NIBR-0213 is described as a potent, orally active, and selective S1P1 antagonist researchgate.netmedchemexpress.com. In vitro studies have demonstrated its high potency and selectivity for human and rat S1P1 receptors. In GTPγ³⁵S assays, NIBR-0213 showed IC₅₀ values of 2.0 nM for human S1P1 and 2.3 nM for rat S1P1 medchemexpress.com. Its selectivity profile includes being inactive (IC₅₀ >10 μM) against S1P2, S1P3, and S1P4 in Ca²⁺ mobilization assays medchemexpress.com. NIBR-0213 also demonstrated approximately 3,000-fold selectivity against human S1P5 in GTPγ³⁵S assays medchemexpress.com. Schild plot analysis indicated that NIBR-0213 acts as a competitive S1P1 antagonist with a calculated Kd of 0.37 ± 0.031 nM researchgate.net.

Research findings in animal models have investigated the immunomodulatory effects of NIBR-0213. In rats, oral administration of NIBR-0213 at 30 mg/kg significantly reduced peripheral blood lymphocyte counts by 75-85% within 14 hours, with this effect maintained for up to 24 hours post-treatment medchemexpress.com. Studies in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for human MS, showed that NIBR-0213 at doses of 30 mg/kg and 60 mg/kg was efficacious when administered therapeutically researchgate.netresearchgate.netmedchemexpress.com. NIBR-0213 demonstrated comparable therapeutic efficacy to fingolimod in ameliorating disease severity in the EAE model researchgate.netnih.govresearchgate.net.

However, studies also revealed effects of NIBR-0213 on vascular permeability. In rats, NIBR-0213 induced marked and dose-dependent acute vascular pulmonary leakage and pleural effusion nih.gov. This effect was previously reported to be dose-dependent, with half-maximal (ED₅₀) and maximal (Emax) effects on plasma protein leakage in the rat lung observed at 0.1 mg/kg and ≥ 0.3 mg/kg, respectively nih.gov. While acute effects resolved within a few days, chronic dosing at higher levels induced moderate pulmonary changes in rats nih.gov. Studies in murine newborns using NIBR-0213 also showed that S1PR1 inhibition led to chylus ascites formation and increased filopodia and branch formation in lymphatic vessels, indicating dysfunctional lymphatic development biorxiv.org.

The pharmacokinetic properties of NIBR-0213 in rats showed moderate clearance (26 mL/min/kg) and high oral bioavailability (69%), resulting in significant exposure after oral dosing medchemexpress.com.

Here is a summary of some research findings on NIBR-0213:

| Assay/Model | Species | Finding | Value | Source |

| S1P1 Binding (GTPγ³⁵S) | Human | IC₅₀ | 2.0 nM | medchemexpress.com |

| S1P1 Binding (GTPγ³⁵S) | Rat | IC₅₀ | 2.3 nM | medchemexpress.com |

| S1P1 Binding (GTPγ³⁵S) | Mouse | IC₅₀ | 8.5 nM | medchemexpress.com |

| S1P2, S1P3, S1P4 (Ca²⁺ mobilization) | Human | IC₅₀ | >10 μM | medchemexpress.com |

| S1P5 Binding (GTPγ³⁵S) | Human | Selectivity vs S1P1 | ~3,000-fold | medchemexpress.comresearchgate.net |

| S1P1 Antagonism (Schild plot) | Human | Kd | 0.37 ± 0.031 nM | researchgate.net |

| Peripheral Blood Lymphocyte Count Reduction | Rat | Reduction at 30 mg/kg oral dose (within 14-24 hrs) | 75-85% | medchemexpress.com |

| Experimental Autoimmune Encephalomyelitis | Mouse | Efficacy compared to fingolimod | Comparable therapeutic | researchgate.netnih.govresearchgate.net |

| Pulmonary Vascular Leakage (Acute) | Rat | ED₅₀ | 0.1 mg/kg oral | nih.gov |

| Pulmonary Vascular Leakage (Acute) | Rat | Emax | ≥ 0.3 mg/kg oral | nih.gov |

| Oral Bioavailability | Rat | F | 69% | medchemexpress.com |

| Clearance | Rat | CL | 26 mL/min/kg | medchemexpress.com |

Table 1: Summary of Select Research Findings on NIBR-0213

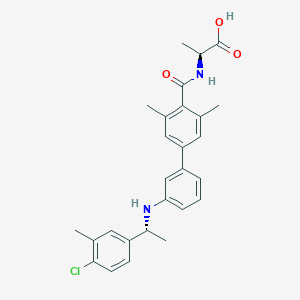

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHUARFFBDLROH-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Selectivity of Nibr 0213

Receptor Binding and Interaction Kinetics of NIBR-0213

Species-Specific Potency on S1P1 (Human, Rat, Mouse) NIBR-0213 demonstrates potent inhibitory activity on S1P1 across different species, although with some variation in potency. In GTPγ35S assays, NIBR-0213 shows potent and comparable potency on human and rat S1P1, with IC50 values of 2.0 nM and 2.3 nM, respectively.medchemexpress.comresearchgate.netxcessbio.comA slightly reduced potency is observed for mouse S1P1, with an IC50 of 8.5 nM in the same assay.medchemexpress.comresearchgate.netxcessbio.comIn Ca2+ mobilization assays, NIBR-0213 displayed an inhibitory activity on human S1P1 with an IC50 of 2.5 nM.medchemexpress.comresearchgate.netxcessbio.comThis cross-species activity is important for preclinical research using animal models.biorxiv.org

Table 1: Potency of NIBR-0213 on S1P1 Receptor in Different Species (GTPγ35S Assay)

| Species | IC50 (nM) |

| Human | 2.0 medchemexpress.comresearchgate.netxcessbio.com |

| Rat | 2.3 medchemexpress.comresearchgate.netxcessbio.com |

| Mouse | 8.5 medchemexpress.comresearchgate.netxcessbio.com |

Selectivity Profile Against Other S1P Receptor Subtypes (S1P2, S1P3, S1P4, S1P5) A key characteristic of NIBR-0213 is its selectivity for the S1P1 receptor over other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5). In Ca2+ mobilization assays, NIBR-0213 was found to be inactive (IC50 > 10 μM) on S1P2, S1P3, and S1P4 receptors.medchemexpress.comresearchgate.netxcessbio.comSimilarly, in GTPγ35S assays, NIBR-0213 showed a significant selectivity against human S1P5, with approximately 3,000-fold selectivity compared to its activity at S1P1.medchemexpress.comresearchgate.netxcessbio.comWhile primarily an antagonist, a weak agonistic activity on S1P4 was detected with an EC50 of 245 nM in some studies.researchgate.netThe high selectivity for S1P1 is crucial for minimizing potential off-target effects mediated by other S1P receptor subtypes, which are coupled to different signaling pathways and involved in diverse physiological processes.tandfonline.com

Table 2: Selectivity Profile of NIBR-0213 Against Other S1P Receptor Subtypes

| Receptor Subtype | Assay | IC50/EC50 | Selectivity vs S1P1 |

| S1P1 (Human) | GTPγ35S | 2.0 nM medchemexpress.comresearchgate.netxcessbio.com | - |

| S1P2 (Human) | Ca2+ mobilization | > 10 μM medchemexpress.comresearchgate.netxcessbio.com | > 5000-fold (vs 2.0 nM) |

| S1P3 (Human) | Ca2+ mobilization | > 10 μM medchemexpress.comresearchgate.netxcessbio.com | > 5000-fold (vs 2.0 nM) |

| S1P4 (Human) | Ca2+ mobilization | > 10 μM medchemexpress.comresearchgate.netxcessbio.com | > 5000-fold (vs 2.0 nM) |

| S1P4 (Human) | Agonism (details not specified) | 245 nM (weak agonism) researchgate.net | - |

| S1P5 (Human) | GTPγ35S | > 10 μM (estimated from selectivity) medchemexpress.comresearchgate.netxcessbio.com | ~3,000-fold medchemexpress.comresearchgate.netxcessbio.com |

Note: IC50 values > 10 μM indicate inactivity at the tested concentration range. Selectivity is calculated based on the IC50 for human S1P1 in the GTPγ35S assay (2.0 nM).

Intracellular Signaling Pathway Modulation by NIBR-0213

Effects on G-protein Activation (GTPγ35S assays) S1P1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.tandfonline.comActivation of S1P1 by agonists leads to the exchange of GDP for GTP on the Gi/o alpha subunit, a process that can be measured using GTPγ35S binding assays.biorxiv.orgnih.govAs a competitive antagonist, NIBR-0213 inhibits agonist-induced G protein activation mediated by S1P1.biorxiv.orgStudies utilizing GTPγ35S assays have been instrumental in determining the potency of NIBR-0213 on S1P1 in different species.medchemexpress.comresearchgate.netxcessbio.comThese assays measure the ability of NIBR-0213 to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gi protein in cell membrane fractions expressing S1P1, in the presence of an S1P1 agonist.biorxiv.orgnih.govThe IC50 values obtained from these assays reflect the concentration of NIBR-0213 required to inhibit 50% of the agonist-stimulated GTPγ35S binding, thus quantifying its antagonistic potency.medchemexpress.comresearchgate.netxcessbio.comNIBR-0213 has been shown to abolish agonist-stimulated p42/p44-MAPK activation, which is a downstream signaling event mediated by Gi/o protein activation.mdpi.comFurthermore, studies investigating S1P-stimulated erythropoietin (Epo) production have shown that NIBR-0213 can completely reduce this effect, suggesting its ability to block S1P1-mediated signaling pathways involved in Epo synthesis.researchgate.netmdpi.com

Table 3: Effect of NIBR-0213 on G-protein Activation (GTPγ35S Assay)

| Receptor | Species | Effect | IC50 (nM) |

| S1P1 | Human | Inhibition of agonist-induced GTPγ35S binding | 2.0 medchemexpress.comresearchgate.netxcessbio.com |

| S1P1 | Rat | Inhibition of agonist-induced GTPγ35S binding | 2.3 medchemexpress.comresearchgate.netxcessbio.com |

| S1P1 | Mouse | Inhibition of agonist-induced GTPγ35S binding | 8.5 medchemexpress.comresearchgate.netxcessbio.com |

Impact on Calcium Mobilization Assays

In calcium mobilization assays, NIBR-0213 has demonstrated inhibitory activity on human S1P1 with an IC50 of 2.5 nM. xcessbio.commedchemexpress.comscientificlabs.co.ukmedchemexpress.cn Importantly, NIBR-0213 showed minimal activity on other S1P receptor subtypes in these assays. It was found to be inactive (IC50 >10 µM) against human S1P2, S1P3, and S1P4 receptors in calcium mobilization assays. caymanchem.comxcessbio.commedchemexpress.comscientificlabs.co.ukmedchemexpress.cn This indicates a significant degree of selectivity for S1P1 over these subtypes in this specific assay format.

Data on the activity of NIBR-0213 in calcium mobilization assays:

| Receptor Subtype (Human) | Assay Type | IC50 (nM) |

| S1P1 | Ca2+ mobilization | 2.5 |

| S1P2 | Ca2+ mobilization | >10000 |

| S1P3 | Ca2+ mobilization | >10000 |

| S1P4 | Ca2+ mobilization | >10000 |

Beyond calcium mobilization, NIBR-0213's potency and selectivity have also been evaluated in GTPγ35S assays. In these assays, NIBR-0213 displayed potent activity on human and rat S1P1 with IC50 values of 2.0 nM and 2.3 nM, respectively. xcessbio.commedchemexpress.comresearchgate.netscientificlabs.co.ukmedchemexpress.cn Its potency was slightly lower on mouse S1P1, with an IC50 of 8.5 nM. xcessbio.commedchemexpress.comresearchgate.net NIBR-0213 also demonstrated high selectivity against human S1P5 in the GTPγ35S assay, showing approximately 3,000-fold selectivity. xcessbio.commedchemexpress.comresearchgate.net

Data on the activity of NIBR-0213 in GTPγ35S assays:

| Receptor Subtype | Species | Assay Type | IC50 (nM) |

| S1P1 | Human | GTPγ35S | 2.0 |

| S1P1 | Rat | GTPγ35S | 2.3 |

| S1P1 | Mouse | GTPγ35S | 8.5 |

| S1P5 | Human | GTPγ35S | >10000 |

Distinction from S1P1 Functional Agonists in Signaling Modulation

NIBR-0213 is characterized as a competitive S1P1 antagonist, distinguishing it from S1P1 functional agonists like fingolimod (B1672674) (FTY720) and its phosphorylated form, FTY720-phosphate. researchgate.netnih.govnih.govbiorxiv.org While functional agonists induce receptor internalization and degradation, NIBR-0213, as a competitive antagonist, directly binds to S1P1 and inhibits downstream signaling without necessarily causing the same degree of receptor downregulation. researchgate.netelifesciences.org

Studies have highlighted this distinction in their effects on various biological processes. For instance, in the context of endothelial cells and the blood-brain barrier, the S1P1 selective agonist AUY-954 prevented cell death induced by inflammatory mediators, and this protective effect was prevented by the presence of NIBR-0213, demonstrating NIBR-0213's antagonistic action against agonist-mediated signaling. semanticscholar.org

Furthermore, the signaling pathways modulated by S1P receptors include MAPK, PI3K/mTor, and crosstalk with pro-inflammatory pathways like NFκB. elifesciences.org As an S1P1 antagonist, NIBR-0213 would counteract the activation of these pathways mediated by S1P binding to S1P1. This is in contrast to S1P1 agonists, which would typically activate these pathways. Research using NIBR-0213 as a selective S1P1 antagonist has been employed to assess S1P-mediated nuclear factor kappa B (NF-κB)-p65 nuclear translocation, further illustrating its use in dissecting S1P1-mediated signaling events. scientificlabs.co.uksigmaaldrich.com

Unlike S1P1 functional agonists which can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, potentially leading to bradycardia, NIBR-0213 has been shown to lack this agonistic activity on S1P1, suggesting a potential for a different adverse effect profile compared to functional agonists. nih.gov

Immunological Effects and Lymphocyte Dynamics Mediated by Nibr 0213

Regulation of Lymphocyte Trafficking and Egress from Lymphoid Tissues

Lymphocyte trafficking, particularly their egress from lymphoid tissues into the circulation, is tightly regulated by the S1P/S1P1 axis. nih.govnih.govfrontiersin.org S1P is a lipid mediator present at higher concentrations in the blood and lymph compared to lymphoid organs, creating a gradient that facilitates lymphocyte exit via S1P1 expressed on lymphocytes. frontiersin.orglimes-institut-bonn.de

NIBR-0213, as a competitive S1P1 antagonist, blocks the binding of S1P to the S1P1 receptor on lymphocytes. caymanchem.commedchemexpress.comnih.gov This antagonism prevents lymphocytes from receiving the necessary signal to exit the lymphoid tissues, effectively trapping them within these organs. limes-institut-bonn.deneurologylive.com This mechanism is distinct from that of S1P1 agonists like fingolimod (B1672674) (FTY720), which cause functional antagonism by inducing S1P1 receptor internalization and degradation. nih.govlimes-institut-bonn.denih.gov Studies have shown that strong antagonism of lymphocyte S1P1 receptor by NIBR-0213 is sufficient to inhibit lymphocyte egress. nih.gov

Peripheral Blood Lymphocyte Count Reduction as a Pharmacodynamic Marker

The sequestration of lymphocytes within lymphoid tissues by S1P1 modulation leads to a characteristic reduction in the number of lymphocytes circulating in the peripheral blood. nih.govneurologylive.com This peripheral blood lymphopenia is considered a pharmacodynamic marker for the effectiveness of S1P1 modulators, including NIBR-0213. neurologylive.combiorxiv.org

Research in rats demonstrated that oral administration of NIBR-0213 at a dose of 30 mg/kg reduced peripheral blood lymphocyte (PBL) counts by 75-85% within 14 hours, and this effect was maintained for up to 24 hours post-treatment. caymanchem.commedchemexpress.comresearchgate.netxcessbio.com The duration of this PBL count reduction was observed to be dose-dependent. researchgate.net

Interactive Data Table: Peripheral Blood Lymphocyte Reduction by NIBR-0213 in Rats

| Dose (mg/kg) | Time Post-treatment | PBL Reduction (%) |

| 30 | 14 hours | 75-85 |

| 30 | 24 hours | 75-85 |

| 3 | Up to 14 hours | Maximal effect |

| 10 | Up to 14 hours | Maximal effect |

| 30 | Up to 24 hours | Maximal effect |

*Based on data from medchemexpress.comresearchgate.netxcessbio.com. Maximal effect defined as 75-85% reduction.

In mouse models of experimental autoimmune encephalomyelitis (EAE), NIBR-0213 treatment also resulted in reduced peripheral blood lymphocyte counts, comparable to the effects seen with fingolimod. nih.govresearchgate.net

Impact on Specific Immune Cell Subsets (e.g., monocytes, neutrophils)

While NIBR-0213 significantly impacts lymphocyte trafficking and numbers, its effects on other immune cell subsets, such as monocytes and neutrophils, appear to be less pronounced or absent in some contexts. Studies in mice treated with NIBR-0213 and fingolimod showed that blood neutrophil and monocyte counts were not affected by the treatments. researchgate.net

However, some studies in rats treated with NIBR-0213 at various doses observed mild increases in neutrophils and/or monocytes, which were suggested to be indicative of inflammation. plos.orgsemanticscholar.org This could be a secondary effect related to other consequences of S1P1 antagonism, such as increased vascular permeability, rather than a direct effect on the trafficking of these cell types. plos.orgsemanticscholar.org

Immunomodulatory Mechanisms Beyond Lymphocyte Sequestration

The primary immunomodulatory mechanism of NIBR-0213 is the sequestration of lymphocytes in lymphoid organs by antagonizing S1P1, thereby preventing their migration to sites of inflammation. limes-institut-bonn.deneurologylive.com This reduction in circulating lymphocytes is central to its therapeutic potential in autoimmune diseases. caymanchem.comnih.govnih.gov

Beyond this main mechanism, the selective S1P1 antagonism by NIBR-0213 may offer advantages compared to less selective S1P receptor modulators. For instance, unlike fingolimod, which can activate other S1P receptors (S1P3, S1P4, S1P5) in addition to causing S1P1 functional antagonism, NIBR-0213 is highly selective for S1P1 and is inactive at S1P2, S1P3, and S1P4 receptors at tested concentrations. caymanchem.commedchemexpress.comxcessbio.com This selectivity profile suggests that some effects observed with less selective modulators, potentially including certain adverse effects, might be avoided with NIBR-0213. nih.gov

Research on Nibr 0213 in Models of Autoimmune and Inflammatory Diseases

Experimental Autoimmune Encephalomyelitis (EAE) Research

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model that mimics key pathological and clinical features of human Multiple Sclerosis (MS), including neuroinflammation, demyelination, and axonal damage. jpp.krakow.plinnoserlaboratories.comresearchgate.net EAE is characterized by a T-cell-mediated autoimmune response targeting the central nervous system (CNS). innoserlaboratories.com

Efficacy in Attenuating Disease Severity and Progression

Studies have shown that NIBR-0213 significantly reduces disease severity in mouse models of EAE. caymanchem.comresearchgate.net When administered therapeutically, starting at the peak of the disease, NIBR-0213 treatment resulted in a gradual reduction in disease scores. researchgate.net This beneficial effect was observed to be comparable to that obtained with therapeutic administration of fingolimod (B1672674), a known S1P1 agonist used in MS treatment. researchgate.netresearchgate.net NIBR-0213 demonstrated efficacy in reducing disease severity for up to 26 days in a mouse EAE model. caymanchem.comcaymanchem.com

Histopathological Assessment of Central Nervous System Inflammation and Axonal Degeneration

Histopathological evaluations in EAE models treated with NIBR-0213 have assessed its impact on CNS inflammation and axonal degeneration, which are hallmarks of MS and EAE. jpp.krakow.plresearchgate.netplos.org Research indicates that NIBR-0213 significantly suppressed CNS inflammation and axonal degeneration in the EAE model in mice. nih.gov

Comparison with S1P1 Agonists in EAE Models

NIBR-0213, as a competitive S1P1 antagonist, has been compared to S1P1 agonists like fingolimod in EAE models. researchgate.netnih.gov Preclinical studies demonstrated that NIBR-0213 had comparable therapeutic efficacy to fingolimod in mouse EAE. researchgate.netnih.gov This suggests that the inhibitory effects on lymphocyte trafficking observed with S1P1 agonists might be recapitulated by competitive S1P1 antagonists. nih.gov Studies have indicated that potent antagonism of lymphocyte S1P1 is sufficient to achieve immunomodulation. nih.gov

Interactive Table: Comparison of NIBR-0213 and Fingolimod Efficacy in Mouse EAE

| Treatment | Effect on Disease Severity (Mouse EAE) | Duration of Significant Reduction |

| NIBR-0213 | Significantly reduces | Up to 26 days |

| Fingolimod | Comparable reduction | Not specified in source |

*Data derived from search results caymanchem.comcaymanchem.comresearchgate.netresearchgate.net.

Adjuvant-Induced Arthritis (AiA) Research

Adjuvant-induced arthritis (AiA) in rats is a model used to study inflammatory arthritis, characterized by progressive swelling of the hind paws and joint inflammation. nih.govacrabstracts.org

Inhibitory Efficacy on Joint Inflammation and Paw Swelling

NIBR-0213 has shown inhibitory efficacy on joint inflammation and paw swelling in the rat AiA model. cenmed.comresearchgate.netfrontiersin.org Oral treatment with NIBR-0213 reduced paw swelling in this model. nih.govresearchgate.net The inhibitory effects of NIBR-0213 on paw swelling were comparable to those observed with fingolimod in the same model. nih.gov

Interactive Table: Inhibition of Paw Swelling in Rat AiA Model

| Treatment | Paw Swelling Inhibition (%) (Day 12 Post-Adjuvant Challenge) |

| NIBR-0213 (30 mg/kg BID) | 71 ± 8 (Day 5 start), 49 ± 13 (Day 9 start) |

| FTY720 (0.1 mg/kg QD) | 81 ± 7 (Day 5 start), 25 ± 10 (Day 9 start) |

*Data derived from search result nih.gov.

Evaluation of Systemic and Local Inflammatory Markers

Evaluation of systemic and local inflammatory markers in the AiA model treated with NIBR-0213 has been conducted. While specific detailed data on a wide range of systemic and local inflammatory markers were not extensively detailed in the provided search results within the context of NIBR-0213's efficacy in reducing inflammation, the reduction in paw swelling itself indicates a modulation of the inflammatory response in the joints. nih.govresearchgate.net However, it is noted that prolonged treatment with NIBR-0213 in the AiA model resulted in pulmonary edema, perivascular fibrosis, and functional lung impairment, which are indicative of inflammatory processes in the lungs. researchgate.net

Acute Respiratory Distress Syndrome (ARDS) Models

Research utilizing acute respiratory distress syndrome (ARDS) mouse models has explored the effects of NIBR-0213 on lung inflammation and vascular function under inflammatory conditions. nih.govamegroups.orgresearchgate.netresearchgate.net These studies often employ methods such as intranasal administration of lipopolysaccharide (LPS) to induce lung inflammation, followed by treatment with NIBR-0213. nih.govamegroups.orgmdpi.com

Effects on Inflammatory Responses in the Lung

In LPS-induced ARDS mouse models, inhibition of S1PR1 by NIBR-0213 has been shown to exacerbate inflammatory responses in the lungs. nih.govamegroups.orgresearchgate.net Histological analysis of lung sections from mice treated with NIBR-0213 and LPS indicated increased leukocyte infiltration and edema compared to treatment with LPS alone. nih.govamegroups.org

Further detailed research findings on the effects of NIBR-0213 on inflammatory mediators in the lung are presented in the table below, based on measurements in bronchoalveolar lavage fluid (BALF).

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) | IL-1β Levels (pg/mL) |

| Vehicle + PBS | Baseline | Baseline | Baseline |

| Vehicle + LPS | Increased | Increased | Increased |

| NIBR-0213 + LPS | Highest | Highest | Highest |

As expected, levels of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β were found to be highest in the NIBR-0213-treated ARDS mouse model, indicating that S1PR1 inhibition amplified inflammatory phenotypes in the context of LPS-induced lung injury. nih.govamegroups.orgresearchgate.net

Influence on Vascular Barrier Function Under Inflammatory Conditions

Studies have indicated that S1PR1 signaling is crucial for maintaining vascular integrity under both basal and inflammatory conditions. nih.govamegroups.org NIBR-0213, as an S1PR1 antagonist, has been shown to negatively influence vascular barrier function. In rats, NIBR-0213 induced dose-dependent acute vascular pulmonary leakage and pleural effusion. nih.govnih.gov At higher oral doses, it impaired lung function within the first 24 hours, characterized by increased breathing rate and reduced tidal volume. nih.gov Chronic oral dosing over two weeks led to moderate pulmonary changes including alveolar wall thickening, macrophage accumulation, fibrosis, micro-hemorrhage, edema, and necrosis, indicative of chronic inflammation and consequences of vascular leakage. nih.govnih.gov

In vitro studies using human umbilical vein endothelial cells (HUVECs) treated with NIBR-0213 demonstrated a marked increase in the shedding of VE-cadherin, an endothelial marker for adherens junctions critical for vascular barrier integrity. acrabstracts.orgjci.org This shedding was shown to be dependent on metalloproteinase activity, suggesting that S1PR1 signaling on endothelial cells helps maintain intact cell surface VE-cadherin and that its blockade leads to metalloproteinase-dependent vascular permeability. jci.org These findings collectively suggest that S1PR1 inhibition by NIBR-0213 further damaged vascular barrier function under inflammatory conditions in the ARDS model. nih.govamegroups.org

Pain Modulation and Neuronal Excitability Research

Research has also explored the role of S1P signaling, and specifically S1PR1, in pain modulation and neuronal excitability, with NIBR-0213 being used as a tool to investigate S1PR1's function. patsnap.comresearchgate.netiu.edu

Role in Central Amygdala (CeA) Neuronal Circuits

The central amygdala (CeA) is a brain region implicated in fear learning, aversive memory, and the affective dimension of pain. patsnap.comresearchgate.net Studies have investigated how S1P signaling affects neuronal excitability within the CeA, particularly in somatostatin-expressing (Sst) neurons in the lateral division (CeL), which are known to play a role in pain modulation. patsnap.comresearchgate.netiu.edu

Utilizing electrophysiological recordings in acute brain slices from transgenic mice, researchers examined the effects of S1PR1 modulation on CeL-Sst neurons. patsnap.comresearchgate.netiu.edu While the S1PR1 agonist SEW2871 altered the membrane properties of identified subtypes of CeL-Sst neurons (Type A and Type B), application of the S1PR1 antagonist NIBR-0213 had no discernible effect on these neurons. patsnap.comresearchgate.net This observation suggests that there is an absence of tonic S1P-induced S1PR1 activity influencing the basal excitability of these specific CeL-Sst neuronal populations under the experimental conditions. patsnap.comresearchgate.net

Modulation of Nociception in Preclinical Pain Models

The involvement of S1PR1 in nociception has been investigated in preclinical pain models. In a mouse model of sciatic nerve chronic constriction injury (CCI), the S1PR1-selective antagonist NIBR-0213 was used to probe the mechanism of action of the S1PR1 agonist FTY720, which has demonstrated anti-allodynic effects in neuropathic pain models. nih.govvcu.edularvol.com

In this CCI model, NIBR-0213 was found to prevent the anti-allodynic effect of FTY720. nih.govvcu.edu However, when administered alone, NIBR-0213 did not affect nociception in this specific model. nih.govvcu.edularvol.com This indicates that while S1PR1 agonism contributes to the acute anti-nociceptive effect observed with FTY720, blocking S1PR1 alone with NIBR-0213 does not appear to directly modulate mechanical hypersensitivity in this neuropathic pain setting. nih.govvcu.edu Separately, research suggests that S1P acting through the S1P1 receptor subtype plays a role in the development of thermal hyperalgesia associated with inflammation and neutrophil infiltration. plos.org

Vascular Homeostasis and Permeability Studies with Nibr 0213

Disruption of Endothelial Barrier Function by S1P1 Antagonism

Pharmacological inhibition of S1P1 with NIBR-0213 has been shown to induce basal vascular leakage in vivo. nih.gov Acute blockade of S1P1 signaling with NIBR-0213 induces shedding of VE-cadherin in a metalloproteinase-dependent manner in human umbilical vein endothelial cells (HUVECs). bmj.combmj.comacrabstracts.org This shedding is measured by an increase in both the C-terminal fragment (remaining transmembrane fragment) in cell lysates and the N-terminal fragment (cleaved extracellular domain) in supernatants. bmj.combmj.comnih.gov Studies using electrical cell-substrate impedance sensing (ECIS) have further tested whether metalloproteinase-induced shedding of VE-cadherin alters vascular barrier function, supporting the notion that S1P1 signaling on ECs maintains intact cell surface VE-cadherin and that its shedding induced by S1P1 blockade is metalloproteinase-dependent. nih.govjci.org In vitro studies have demonstrated that NIBR-0213 acts directly on ECs to induce VE-cadherin shedding. nih.gov

Assessment of Vascular Leakage

Vascular leakage induced by S1P1 antagonism with NIBR-0213 has been assessed using methods such as intravenous injection of Evans blue dye, which extravasates into tissues where the vascular barrier is compromised. nih.govnih.govjci.org Measurement of Evans blue extravasation in tissues like the lung is used to quantify vascular integrity. jci.org Soluble VE-cadherin levels in bronchoalveolar lavage (BAL) fluid have also been measured as an indicator of vascular integrity after NIBR-0213 treatment. jci.org

Organ-Specific Permeability Changes (Pulmonary, Tracheal, Cardiac, Splenic)

Studies in rats using NIBR-0213 have shown marked and dose-dependent acute increases in vascular permeability, predominantly in the lung. nih.gov Evans Blue Dye leakage measured in various organs after oral treatment with NIBR-0213 demonstrated significant increases in the lung and trachea. nih.govresearchgate.net While the lung appears to be the main target organ for acute vascular leakage induced by S1P1 competitive antagonism in rats, perivascular edema and myofiber degeneration observed in the heart have also been indicative of vascular leakage and its consequences upon chronic dosing. nih.govnih.gov

Data on Evans Blue Dye leakage in different organs after NIBR-0213 treatment is summarized in the table below, based on a study in rats:

| Organ | NIBR-0213 Dose (mg/kg) | Fold Increase vs Vehicle Control (Mean ± s.e.m.) |

| Lung | 10 | > 1 (Dose-dependent increase observed) nih.gov |

| Lung | 30 | Marked increase nih.govresearchgate.net |

| Trachea | 10 | Increase observed nih.govresearchgate.net |

| Trachea | 30 | Increase observed nih.govresearchgate.net |

| Heart | 10 | Not significantly increased nih.gov |

| Heart | 30 | Not significantly increased nih.gov |

| Spleen | 10 | Not significantly increased nih.gov |

| Spleen | 30 | Not significantly increased nih.gov |

Note: Data is based on measurements taken 6 hours post-oral treatment. nih.govresearchgate.net

In mice, profound interstitial accumulation of Evans blue dye was observed in the lungs and tracheas after treatment with NIBR-0213. nih.gov

Acute vs. Chronic Effects on Vascular Integrity

The vascular pulmonary leakage induced by NIBR-0213 in rats appears to be acute and transient, resolving within 3-4 days as revealed by longitudinal MRI monitoring. nih.govnih.gov However, prolonged oral treatments with NIBR-0213 over two weeks have been shown to induce moderate pulmonary changes characterized by alveolar wall thickening, macrophage accumulation, fibrosis, micro-hemorrhage, edema, and necrosis, indicating chronic inflammation and remodeling. nih.govnih.gov These chronic effects suggest that while acute leakage may be transient, repeated disruption of S1P1-dependent vascular homeostasis can lead to long-term structural and functional impairments in organs like the lung. nih.govnih.gov

Mechanisms Underlying S1P1-Dependent Vascular Permeability Homeostasis

S1P1 signaling plays a critical role in maintaining endothelial barrier function and vascular health. acrabstracts.org Endothelial cell S1P1 signaling contributes to the maintenance of the endothelial barrier function. bmj.combmj.com

Role of VE-cadherin and Adherens Junctions

Vascular endothelial (VE)-cadherin is a key protein located at endothelial cell-cell junctions, forming adherens junctions (AJs) that are crucial for maintaining the integrity of the vascular barrier and controlling permeability. nih.govplos.orgwikipedia.org S1P1 prevents VE-cadherin internalization, thereby counteracting factors that destabilize AJs and contributing to their stabilization. nih.gov S1P1 signaling on ECs is important for maintaining intact cell surface VE-cadherin. nih.govjci.org Disruption of S1P1 signaling leads to increased vascular permeability, in part, through effects on VE-cadherin. researchgate.netacrabstracts.org

Metalloproteinase-Mediated Cleavage of VE-cadherin

Loss of EC barrier function induced by S1P1 blockade requires the activity of a metalloproteinase that cleaves VE-cadherin or another metalloproteinase substrate. nih.govjci.org S1P1 signaling is proposed to restrain the metalloproteinase-mediated cleavage of VE-cadherin. jci.orgnih.gov In vitro studies using HUVECs treated with NIBR-0213 have shown increased VE-cadherin shedding, which is blocked by non-specific metalloproteinase inhibitors like marimastat. acrabstracts.orgnih.gov This provides evidence that VE-cadherin shedding induced by S1P1 blockade is dependent upon metalloproteinase(s). nih.govjci.org A disintegrin and metalloproteinase domain 10 (ADAM10) has been identified as a principal VE-cadherin "sheddase" involved in this process. researchgate.net Inhibition of ADAM10 has been shown to prevent shedding of VE-cadherin and vascular leakage induced by S1P1 blockade with NIBR-0213 in vivo. nih.gov

Implications for Lymphatic Vessel Development and Function

Beyond its effects on blood vessels, NIBR-0213 has provided crucial insights into the development and function of the lymphatic vasculature, primarily through its action as an S1PR1 inhibitor. S1P-S1PR1 signaling plays a vital role in balanced growth factor-induced lymphangiogenesis and the correct patterning of lymphatic vessels during postnatal development. biorxiv.orgnovartis.combiorxiv.org Inhibition of S1PR1 signaling with NIBR-0213 leads to the formation of dysfunctional and malformed lymphatic vessels, characterized by increased filopodia formation and branching in vivo. biorxiv.org

Effects on Lymphatic Endothelial Cell Proliferation

Research indicates that S1P-S1PR1 activity is a prerequisite for VEGF-A-induced lymphatic endothelial cell (LEC) proliferation. biorxiv.orgnovartis.combiorxiv.org In vitro experiments have shown that VEGF-A significantly increases LEC proliferation, and this effect is completely inhibited by NIBR-0213. biorxiv.org This finding underscores the dependence of VEGF-A-mediated LEC proliferation on S1PR1 signaling. In vivo studies, however, showed only a mild reduction in LEC proliferation upon S1PR1 inhibition with NIBR-0213. biorxiv.org

The table below summarizes the effect of NIBR-0213 on VEGF-A-induced LEC proliferation in vitro:

| Treatment | VEGF-A (ng/ml) | LEC Proliferation (EdU incorporation) |

| Control | 0 | Baseline |

| VEGF-A alone | 100 | Significantly Increased |

| VEGF-A + NIBR-0213 | 100 | Completely Inhibited |

Influence on Filopodia Formation and Vessel Branching

S1PR1 inhibition mediated by NIBR-0213 promotes filopodia formation and vessel branching in lymphatic vessels. biorxiv.orgnovartis.combiorxiv.org This is in contrast to the role of S1PR1 activity, which typically limits migratory and filipodia-forming responses in LECs. biorxiv.orgnovartis.combiorxiv.org In vivo studies with NIBR-0213 demonstrated a strong, dose-dependent increase in branch formation and enhanced filopodia formation. biorxiv.org This suggests that S1PR1 signaling normally acts to suppress these processes, contributing to controlled lymphatic vessel growth and patterning.

The observed increase in lymphatic vessel branching and filipodia formation due to NIBR-0213 treatment phenocopies the effects of LEC-specific genetic deletion of S1pr1, emphasizing the LEC-intrinsic role of S1P/S1PR1 signaling in these processes. biorxiv.org

Crosstalk with VEGF-A Signaling in Lymphangiogenesis

There is significant crosstalk between S1P-S1PR1 signaling and VEGF-A signaling in the context of lymphangiogenesis. S1P-S1PR1 activity is not only required for VEGF-A-induced LEC proliferation but also strongly supports downstream signaling events, including ERK1/2 activation and VEGFR-2 trafficking to the perinuclear area. biorxiv.orgnovartis.combiorxiv.org

NIBR-0213 has been shown to inhibit VEGF-A-mediated ERK1/2 activation. biorxiv.org In vitro data indicates that NIBR-0213 treatment causes a significant increase in the EC50 of VEGF-A and substantially decreases its Emax in inducing ERK1/2 activation, suggesting that S1PR1 signaling significantly enhances VEGF-A-mediated ERK1/2 activation in LECs. biorxiv.org Furthermore, NIBR-0213 cotreatment with VEGF-A significantly reduced VEGFR-2 trafficking to the perinuclear region, highlighting the dependence of this process on S1P-S1PR1 signaling. biorxiv.org

However, interestingly, the enhanced branch formation induced by NIBR-0213 was not altered by neutralization of VEGF-A. biorxiv.org This suggests that while S1PR1 signaling is crucial for VEGF-A-dependent LEC proliferation and certain downstream signaling events, its inhibitory effect on lymphatic vessel branching may occur independently of VEGF-A signaling.

The table below illustrates the effect of NIBR-0213 on VEGF-A-induced ERK1/2 activation in vitro:

| Treatment | VEGF-A Concentration | Effect on ERK1/2 Activation | Notes |

| VEGF-A alone | 10 ng/ml | Increased | Sub-saturating concentration |

| VEGF-A + NIBR-0213 | 10 ng/ml | Inhibited | S1PR1 antagonism limits activation |

| VEGF-A alone | Various | Dose-dependent increase | |

| VEGF-A + NIBR-0213 | Various | Increased EC50, Decreased Emax | Strongly dependent on S1PR1 signaling |

These findings collectively demonstrate that NIBR-0213, by antagonizing S1PR1, disrupts both vascular barrier integrity in blood vessels and significantly impacts the development and patterning of lymphatic vessels by influencing LEC proliferation, filopodia formation, branching, and the crosstalk with VEGF-A signaling pathways.

Comparative Pharmacological Profiling and Mechanistic Distinctions

Differentiation of NIBR-0213 from S1P1 Functional Agonists (e.g., FTY720)

NIBR-0213, as a competitive S1P1 antagonist, operates through a different mechanism than functional agonists such as FTY720. researchgate.netnih.govnih.gov FTY720 is a prodrug that is phosphorylated in vivo to FTY720-phosphate, which then acts as a functional agonist at S1P receptors, excluding S1P2. researchgate.netnih.govamegroups.org This functional agonism leads to receptor internalization and degradation. nih.govnih.govbiorxiv.org In contrast, NIBR-0213 directly binds to and inhibits S1P1 signaling without causing significant receptor internalization or degradation. researchgate.netnih.govamegroups.org

Receptor Internalization and Degradation Profiles

A key distinction between NIBR-0213 and FTY720 lies in their effects on S1P1 receptor internalization and degradation. FTY720-phosphate induces ubiquitin-dependent degradation of S1P1 receptors, leading to a reduction in receptor expression on the cell surface. nih.gov This internalization and degradation are central to FTY720's mechanism of reducing lymphocyte egress from lymphoid organs. nih.govplos.org

In contrast, studies have shown that NIBR-0213 treatment does not induce S1P1 internalization. researchgate.netamegroups.org While NIBR-0213 can inhibit FTY720-phosphate-induced S1P1 internalization, it does not cause internalization when administered alone, even at relatively high concentrations. researchgate.net This difference in receptor trafficking highlights the fundamental mechanistic divergence between competitive antagonism and functional agonism.

| Compound | Mechanism of Action | S1P1 Receptor Internalization | S1P1 Receptor Degradation |

| FTY720-phosphate | Functional Agonist | Induces | Induces |

| NIBR-0213 | Competitive Antagonist | Does Not Induce | Does Not Induce |

Effects on Cardiac Function and G protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

S1P1 receptor activation can influence cardiac function, particularly through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in cardiomyocytes. nih.govfrontiersin.org This activation is associated with bradycardia, a known side effect of S1P1 agonists like FTY720. nih.gov

Research indicates that NIBR-0213 does not activate GIRK channels in guinea pig atrial myocytes. researchgate.net This lack of agonistic activity on S1P1 by NIBR-0213 suggests that it is less likely to induce the bradycardic effects associated with S1P1 agonists. nih.gov Studies comparing NIBR-0213 and FTY720 have shown that while FTY720 can elicit acute bradycardia, NIBR-0213 does not appear to have this effect. plos.org

Comparison with Other S1P1 Antagonists and Modulators

NIBR-0213 is one among several S1P1 antagonists and modulators that have been developed. biosensis.combiorxiv.org Comparisons with these other compounds reveal similarities and differences in their efficacy, pharmacodynamics, and receptor interaction profiles.

Similarities and Differences in Efficacy and Pharmacodynamics

NIBR-0213 has demonstrated potent and selective S1P1 antagonism in various in vitro assays. It shows high potency on human and rat S1P1, with IC50 values in the low nanomolar range in GTPγS assays. medchemexpress.comresearchgate.net It also exhibits significant selectivity against other S1P receptor subtypes, such as S1P5. medchemexpress.comresearchgate.net

In vivo studies have shown that NIBR-0213 is efficacious in reducing peripheral blood lymphocyte counts, a key pharmacodynamic effect of S1P1 modulation. medchemexpress.comresearchgate.net This effect is dose-dependent and can be sustained for a significant duration. researchgate.net NIBR-0213 has also shown comparable therapeutic efficacy to FTY720 in animal models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE). nih.govnih.govnih.govresearchgate.net

Analysis of Residence Time and Persistent Efficacy

The duration of a drug's effect can be influenced by its residence time at the target receptor in addition to its pharmacokinetic properties. biorxiv.orgbiorxiv.org NIBR-0213 has been noted for its persistent efficacy in vivo, inducing a long-lasting reduction of peripheral blood lymphocyte counts after oral administration. medchemexpress.comnih.govresearchgate.net

Studies have indicated that the persistent effect of NIBR-0213 may be attributed, at least in part, to its pharmacokinetic profile, characterized by high oral bioavailability and moderate clearance in animal models. medchemexpress.comresearchgate.net While the concept of pseudoirreversible inhibition has been explored for other S1P1 antagonists and linked to persistent efficacy, the primary driver for NIBR-0213's sustained effect appears to be its pharmacokinetics. biorxiv.orgresearchgate.net This contrasts with some other antagonists where receptor residence time might play a more prominent role in persistent efficacy. biorxiv.orgbiorxiv.orgnih.gov

Advanced Research Methodologies and Future Directions

In Vitro Cellular Assays (e.g., Ca2+ mobilization, GTPγS assays)

The initial characterization of NIBR-0213's interaction with the S1P1 receptor has been extensively performed using in vitro cellular assays. These assays are fundamental in determining the potency and selectivity of a compound.

Calcium (Ca2+) Mobilization Assays: In human S1P1-transfected HeLa cells, NIBR-0213 demonstrated potent antagonist activity by blocking Ca2+ mobilization induced by an S1P1-selective ligand. The compound exhibited an IC50 of 2.5 nM for the human S1P1 receptor. Notably, NIBR-0213 was found to be highly selective, showing no significant activity (IC50 >10 μM) against other S1P receptor subtypes, namely S1P2, S1P3, and S1P4, in similar Ca2+ mobilization assays.

GTPγS Binding Assays: To further confirm its antagonist properties at the level of G-protein coupling, GTPγS binding assays were employed. In membranes from CHO cells transfected with S1P1, NIBR-0213 potently inhibited S1P-induced GTPγS recruitment. The IC50 values were determined to be 2.0 nM for human S1P1, 2.3 nM for rat S1P1, and 8.5 nM for murine S1P1. Consistent with the Ca2+ mobilization data, NIBR-0213 showed no significant inhibition (IC50 >10 μM) at the human S1P5 receptor. These findings underscore the compound's high affinity and selectivity for the S1P1 receptor across different species.

| Assay Type | Receptor | Cell Line | NIBR-0213 IC50 |

|---|---|---|---|

| Ca2+ Mobilization | Human S1P1 | HeLa | 2.5 nM |

| Ca2+ Mobilization | Human S1P2, S1P3, S1P4 | CHO | >10 μM |

| GTPγS Binding | Human S1P1 | CHO | 2.0 nM |

| GTPγS Binding | Rat S1P1 | CHO | 2.3 nM |

| GTPγS Binding | Murine S1P1 | CHO | 8.5 nM |

| GTPγS Binding | Human S1P5 | CHO | >10 μM |

In Vivo Animal Models and Translational Research (e.g., EAE, AiA, ARDS, Retinal Vascular Remodeling)

The therapeutic potential of NIBR-0213 has been evaluated in several in vivo animal models, primarily focusing on autoimmune and inflammatory conditions.

Experimental Autoimmune Encephalomyelitis (EAE): The EAE model, a well-established animal model for multiple sclerosis, has been a key area of investigation for NIBR-0213. Studies have shown that NIBR-0213 demonstrates comparable therapeutic efficacy to fingolimod (B1672674) in this model. nih.gov Oral administration of NIBR-0213 has been reported to induce a long-lasting reduction in peripheral blood lymphocyte counts, a hallmark of S1P1 receptor modulation. nih.gov

Adjuvant-Induced Arthritis (AiA): In a rat model of adjuvant-induced arthritis, a model for human rheumatoid arthritis, NIBR-0213 was shown to be well-tolerated and efficacious at an oral dose of 30 mg/kg BID. nih.gov This dose, which reduces peripheral blood lymphocyte counts by 75-85%, led to a significant reduction in paw swelling. nih.gov

Acute Respiratory Distress Syndrome (ARDS) and Retinal Vascular Remodeling: While the effects of NIBR-0213 in animal models of Acute Respiratory Distress Syndrome (ARDS) and retinal vascular remodeling have not been specifically reported in the reviewed literature, the known roles of S1P1 in vascular permeability and angiogenesis suggest these could be areas of future investigation. Animal models for ARDS often involve inducing lung injury through agents like bleomycin (B88199) or lipopolysaccharide. nih.gov Models for retinal neovascularization include oxygen-induced retinopathy and laser-induced choroidal neovascularization. nih.govcompbio.com

Imaging Techniques in Preclinical Assessment (e.g., MRI for vascular leakage)

Preclinical assessment of NIBR-0213 has utilized advanced imaging techniques to visualize and quantify its physiological effects in vivo. Magnetic Resonance Imaging (MRI) has been a particularly valuable tool for monitoring the compound's impact on vascular permeability.

Following the administration of NIBR-0213, MRI has been used to detect and monitor acute vascular pulmonary leakage and pleural effusion. nih.gov These imaging studies revealed that the fluid leakage induced by NIBR-0213 in the lungs is an acute and transient phenomenon. nih.gov This non-invasive imaging modality allows for the longitudinal assessment of vascular integrity, providing crucial insights into the dynamic effects of S1P1 antagonism.

Computational and Structural Biology Approaches in S1P1 Antagonism Research

While specific computational docking and structural biology studies for NIBR-0213 have not been detailed in the available literature, the broader field of S1P1 antagonism research heavily relies on these approaches. The crystal structure of the S1P1 receptor has been determined, providing a detailed map of the ligand-binding pocket. memphis.edu This structural information is invaluable for understanding how antagonists bind to the receptor and for the rational design of new, more selective compounds.

Computational methods, such as molecular docking and molecular dynamics simulations, are employed to predict the binding modes and affinities of S1P1 modulators. frontiersin.orgtbzmed.ac.ir These in silico techniques can help to elucidate the key molecular interactions that govern ligand binding and can guide the optimization of lead compounds to improve their potency and selectivity.

Unexplored Therapeutic Areas and Broader Biological Roles of S1P1 Antagonism

The established role of S1P1 in regulating lymphocyte trafficking has positioned S1P1 antagonists as promising therapeutics for autoimmune diseases. However, the broader biological functions of S1P1 suggest that its antagonism could be beneficial in other therapeutic areas.

Neuropathic Pain: The S1P signaling pathway has been implicated in the development of neuropathic pain. tandfonline.com Preclinical studies with other S1P receptor modulators have suggested that targeting S1P1 could be a viable strategy for the development of non-narcotic pain therapeutics. nih.gov This presents a potential, yet unexplored, therapeutic avenue for NIBR-0213.

Fibrotic Diseases: The S1P axis is also known to play a role in the pathogenesis of fibrosis. researchgate.net While some studies suggest that S1P1 signaling may have anti-fibrotic effects in certain contexts, the precise role of S1P1 antagonism in fibrotic diseases is an area that warrants further investigation. nih.gov The potential for S1P1 antagonists in treating conditions such as pulmonary or cardiac fibrosis remains an open question. nih.gov

Challenges and Opportunities in S1P1 Antagonist Development for Specific Pathologies

The development of S1P1 antagonists like NIBR-0213 is accompanied by both significant challenges and promising opportunities.

Challenges: A primary challenge in the development of S1P1 antagonists is managing the on-target side effect of increased vascular permeability. nih.gov The S1P1 receptor plays a crucial role in maintaining endothelial barrier integrity, and its antagonism can lead to vascular leakage, particularly in the lungs. nih.gov This can result in adverse effects such as pulmonary edema and hemorrhage. A critical hurdle is therefore to identify a therapeutic window where the desired immunomodulatory effects can be achieved without causing significant vascular side effects.

Opportunities: The opportunity lies in the potential to fine-tune the pharmacological properties of S1P1 antagonists to achieve a better balance between efficacy and safety. The development of second-generation S1P1 modulators with improved receptor selectivity and pharmacokinetic profiles is an active area of research. nih.gov By optimizing the chemical structure of these compounds, it may be possible to develop S1P1 antagonists that retain their therapeutic efficacy in autoimmune and inflammatory diseases while minimizing the risk of adverse vascular events. This would open up the possibility of treating a wider range of pathologies where S1P1-mediated processes are implicated.

Q & A

Q. What is the primary pharmacological mechanism of NIBR-0213 in modulating vascular permeability?

NIBR-0213 acts as a competitive antagonist of the S1PR1 receptor, which regulates endothelial barrier integrity. Methodologically, this mechanism was established using in vitro human umbilical vein endothelial cells (HUVECs) treated with NIBR-0213, followed by western blotting to detect VE-cadherin shedding. In vivo validation involved measuring Evans blue leakage in murine lung tissue post-administration, confirming dose-dependent vascular hyperpermeability .

Q. Which experimental models are most appropriate for studying NIBR-0213's effects on endothelial barrier function?

- In vitro : HUVECs treated with NIBR-0213 (1 μM) and analyzed via Electric Cell-Substrate Impedance Sensing (ECIS) to quantify endothelial resistance .

- In vivo : Murine models administered NIBR-0213 (0.01–10 mg/kg, p.o.) to assess pleural effusion volume and vascular leakage, with dose-response curves and error bars to evaluate variability .

Q. How should researchers validate the specificity of NIBR-0213 in S1PR1 antagonism studies?

Use co-treatment with pan-metalloproteinase inhibitors (e.g., marimastat) to isolate S1PR1-mediated effects from protease-dependent pathways. Include control groups with selective S1PR1 agonists/antagonists to confirm target engagement .

Advanced Research Questions

Q. How can contradictory findings on NIBR-0213's dose-dependent effects (e.g., pleural effusion vs. barrier stabilization) be resolved?

- Experimental Design : Compare studies using identical dosage ranges (e.g., 0.01–10 mg/kg) and administration routes (oral vs. intravenous).

- Data Analysis : Apply dose-response meta-analysis to identify inflection points where effects shift from protective to pathological. For example, low doses may stabilize VE-cadherin, while higher doses disrupt barrier function via off-target metalloproteinase activation .

Q. What methodologies optimize the detection of VE-cadherin cleavage in NIBR-0213-treated endothelial cells?

- Western Blotting : Use antibodies targeting the extracellular domain of VE-cadherin. Collect samples at multiple time points (30–180 min post-treatment) to capture dynamic shedding .

- Fluorometric Assays : Quantify soluble VE-cadherin fragments in bronchoalveolar lavage fluid (BALF) from murine models to correlate in vitro and in vivo findings .

Q. How can researchers integrate NIBR-0213's effects with existing literature on S1PR1 signaling in inflammatory diseases?

- Systematic Review : Map NIBR-0213’s role across pathologies (e.g., arthritis, acute lung injury) using PRISMA guidelines. Highlight mechanistic overlaps, such as S1PR1’s suppression of neutrophil-dependent vascular leakage .

- Contradiction Analysis : Apply the "principal contradiction" framework to prioritize hypotheses. For example, determine whether NIBR-0213’s barrier-disrupting effects in pleural effusion models outweigh its anti-inflammatory benefits in arthritis .

Q. What statistical approaches address variability in NIBR-0213's experimental outcomes (e.g., pleural effusion volume)?

- Error Bar Interpretation : Use coefficient of variation (CV) to distinguish biological variability from technical noise in dose-response studies .

- Multivariate Regression : Model confounding variables (e.g., animal weight, administration timing) to isolate NIBR-0213-specific effects .

Methodological Guidelines

- Data Reproducibility : Follow Beilstein Journal protocols for detailing experimental methods (e.g., compound preparation, purity validation) to enable replication .

- Ethical Reporting : Disclose neutrophil depletion protocols in animal studies to clarify NIBR-0213’s cell-type-specific actions .

- Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypotheses, ensuring alignment with S1PR1 signaling knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.